Cas no 1105221-35-9 (N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide)

N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide is a sulfonamide-based compound featuring a fluorophenoxyethyl moiety, which enhances its potential for biological activity and selectivity. The inclusion of a 2-methylpropanamide group contributes to its stability and metabolic resistance, making it suitable for pharmaceutical or agrochemical applications. Its sulfamoyl linkage provides a robust scaffold for interactions with target proteins or enzymes, while the fluorine substituent may improve bioavailability and binding affinity. This compound is of interest in medicinal chemistry for its structural versatility, offering a foundation for further derivatization in drug discovery or biochemical research. Its well-defined synthesis pathway ensures reproducibility for industrial-scale production.
N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide structure
1105221-35-9 structure
Product Name:N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
CAS No:1105221-35-9
MF:C18H21FN2O4S
MW:380.433747053146
CID:5818852
PubChem ID:30867108
Update Time:2025-06-09

N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-[2-(4-fluorophenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide
    • N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
    • VU0646474-1
    • 1105221-35-9
    • AKOS024512480
    • F5529-0157
    • N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)isobutyramide
    • Inchi: 1S/C18H21FN2O4S/c1-13(2)18(22)21-15-5-9-17(10-6-15)26(23,24)20-11-12-25-16-7-3-14(19)4-8-16/h3-10,13,20H,11-12H2,1-2H3,(H,21,22)
    • InChI Key: ITZJRVZPORITQF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NCCOC2=CC=C(F)C=C2)(=O)=O)C=C1)(=O)C(C)C

Computed Properties

  • Exact Mass: 380.12060649g/mol
  • Monoisotopic Mass: 380.12060649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 92.9Ų

N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide Pricemore >>

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Additional information on N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide

Introduction to N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide (CAS No. 1105221-35-9)

N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide (CAS No. 1105221-35-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various therapeutic applications.

The molecular structure of N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide consists of a phenyl ring substituted with a sulfamoyl group linked to an ethyl chain that carries a 4-fluorophenoxyl moiety. This intricate arrangement contributes to its distinct chemical and pharmacological profile. The presence of the 4-fluorophenoxy group is particularly noteworthy, as fluorine atoms are often incorporated into pharmaceutical compounds to enhance metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with various biological targets, making them effective in treating a range of diseases. The sulfamoyl group in N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide is believed to play a crucial role in modulating enzyme activity and receptor binding, which are essential mechanisms in drug action.

One of the most compelling aspects of this compound is its potential application in oncology research. Emerging studies suggest that sulfonamide derivatives can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and proliferation. The specific arrangement of atoms in N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide may contribute to its ability to selectively target cancer cells while minimizing side effects on healthy tissues.

The pharmacokinetic properties of N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide are also under investigation. Initial studies indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic use. Furthermore, the presence of the 2-methylpropanamide moiety may contribute to its solubility and absorption characteristics, which are critical factors in drug formulation and delivery.

In addition to its oncological potential, N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide has shown promise in other therapeutic areas. Research is ongoing to explore its efficacy in treating inflammatory disorders and neurological conditions. The ability of sulfonamide compounds to modulate inflammatory pathways makes them particularly interesting for developing anti-inflammatory agents. Moreover, the interaction between the sulfamoyl group and neurological receptors suggests that this compound could have applications in neurodegenerative diseases.

The synthesis of N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yield and purity. The optimization of synthetic routes is crucial for scaling up production and making this compound commercially viable.

The safety profile of N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide is being thoroughly evaluated through preclinical studies. These studies aim to assess its toxicity, dosing requirements, and potential side effects. Comprehensive toxicological assessments are essential for ensuring that this compound is safe for human use once it reaches clinical trials.

In conclusion, N-(4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide (CAS No. 1105221-35-9) represents a significant advancement in pharmaceutical research. Its unique molecular structure and promising biological activities make it a compelling candidate for further development. As research continues to uncover new therapeutic applications, this compound holds great potential for improving patient outcomes across multiple medical conditions.

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